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Compound of Interest

Compound Name: 4-Methylbenzo[b]thiophene

Cat. No.: B081002 Get Quote

Disclaimer: As of December 2025, a specific single-crystal X-ray diffraction study determining

the precise crystal structure of 4-Methylbenzo[b]thiophene is not publicly available in

surveyed crystallographic databases. This guide, therefore, presents a detailed analysis of a

closely related and structurally significant derivative, methyl 4-fluoro-3-

(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, to provide researchers, scientists, and

drug development professionals with a representative understanding of the crystallographic

features of this class of compounds. The methodologies and data presentation herein serve as

a valuable proxy and guide for the crystallographic study of substituted benzo[b]thiophenes.

Introduction to Benzo[b]thiophene Crystallography
Benzo[b]thiophenes are a class of heterocyclic compounds that are of significant interest in

medicinal chemistry and materials science. Their rigid, planar structure provides a versatile

scaffold for the design of biologically active molecules. Understanding the three-dimensional

arrangement of atoms in the crystalline state is paramount for structure-activity relationship

(SAR) studies, computational modeling, and the rational design of new therapeutic agents. X-

ray crystallography is the definitive technique for determining these precise atomic

arrangements.

Crystal Structure Analysis of a Representative
Derivative
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The following sections detail the crystal structure of methyl 4-fluoro-3-

(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate.

The crystallographic data for methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-

carboxylate provides insights into the geometry and packing of this substituted

benzo[b]thiophene.

Table 1: Crystal Data and Structure Refinement Parameters
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Parameter Value

Empirical Formula C₁₄H₁₄FNO₅S₂

Formula Weight 359.40

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 10.1712(7) Å

b 19.8982(1) Å

c 7.6814(6) Å

α 90°

β 95.347(7)°

γ 90°

Volume 1547.9(2) Å³

Z 4

Calculated Density 1.542 Mg/m³

Absorption Coefficient 0.379 mm⁻¹

F(000) 744

Table 2: Selected Bond Lengths
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Bond Length (Å)

S(1)-C(8) 1.725(3)

S(1)-C(1) 1.765(3)

S(2)-O(4) 1.423(2)

S(2)-O(5) 1.428(2)

S(2)-N(1) 1.643(2)

S(2)-C(3) 1.789(3)

F(1)-C(4) 1.365(3)

O(1)-C(9) 1.200(4)

O(2)-C(9) 1.321(4)

O(2)-C(10) 1.451(4)

N(1)-C(12) 1.472(4)

N(1)-C(11) 1.476(4)

Table 3: Selected Bond Angles
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Angle Degrees (°)

C(8)-S(1)-C(1) 91.54(14)

O(4)-S(2)-O(5) 120.14(14)

O(4)-S(2)-N(1) 107.54(13)

O(5)-S(2)-N(1) 106.94(13)

O(4)-S(2)-C(3) 108.64(13)

O(5)-S(2)-C(3) 107.82(13)

N(1)-S(2)-C(3) 105.14(12)

C(12)-N(1)-C(11) 111.9(2)

C(12)-N(1)-S(2) 116.5(2)

C(11)-N(1)-S(2) 116.1(2)

Experimental Protocols
The determination of the crystal structure of methyl 4-fluoro-3-

(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved the following key experimental

procedures.

A method for the synthesis of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate

was developed. The title compound was crystallized from acetonitrile to yield single crystals

suitable for X-ray diffraction analysis.

A single crystal of the compound was mounted on a diffractometer. The intensity data were

collected at 293 K. A graphite-monochromated MoKα radiation source was used. Data were

collected using the ω-scan technique.

The crystal structure was solved by direct methods using the SHELXTL software package. The

refinement of the structure was carried out by full-matrix least-squares on F². All non-hydrogen

atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and

refined using a riding model.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

Experimental Workflow for Crystal Structure Determination
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Visualization and Data Interpretation
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Click to download full resolution via product page

Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

Conclusion
While the specific crystal structure of 4-Methylbenzo[b]thiophene remains to be determined,

the detailed analysis of the closely related methyl 4-fluoro-3-

(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate provides a robust framework for

understanding the structural characteristics of this important class of compounds. The

presented data on unit cell dimensions, bond lengths, and bond angles, along with the outlined

experimental protocols, offer valuable insights for researchers in drug discovery and materials

science. Future crystallographic studies on 4-Methylbenzo[b]thiophene and its derivatives will

further enhance our understanding of their structure-property relationships.

To cite this document: BenchChem. [Elucidating the Crystal Structure of Benzo[b]thiophene
Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081002#crystal-structure-of-4-methylbenzo-b-
thiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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